molecular formula C14H9F3N2O2 B2771804 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine CAS No. 339097-16-4

3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine

Cat. No.: B2771804
CAS No.: 339097-16-4
M. Wt: 294.233
InChI Key: DGODSVAODNWUND-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine is a heterocyclic compound that features both an isoxazole and a pyridine ring. The presence of a trifluoromethyl group and a methoxyphenyl group makes it an interesting molecule for various chemical and pharmaceutical applications. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction of nitrile imines with suitable dipolarophiles, followed by functional group transformations to introduce the trifluoromethyl group . The reaction conditions often involve the use of base-promoted cycloaddition pathways, which are efficient and provide good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the isoxazole and pyridine rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The isoxazole and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine is unique due to the specific combination of its functional groups and ring systems. The presence of both a methoxyphenyl group and a trifluoromethyl group enhances its biological activity and chemical versatility, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c1-20-10-4-2-8(3-5-10)13-12-11(19-21-13)6-9(7-18-12)14(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGODSVAODNWUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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